Iodipamide is a synthetic organic compound primarily utilized in scientific research as a model substance for studying transport systems in various organs. [] It is a radiopaque agent, meaning it absorbs X-rays, making it valuable in imaging studies. [] Iodipamide falls under the classification of tri-iodinated benzoate derivatives and exists as an ionic dimer. []
Iodipamide falls under the category of small molecules and is classified as a contrast medium. Its chemical properties allow it to be effective in delineating the biliary tract and gallbladder during imaging procedures.
Iodipamide is synthesized through a reaction involving 2,4,6-triiodo-3-aminobenzoic acid and adipic acid dichloride. This reaction typically proceeds as follows:
The synthesis can also involve methods such as esterification reactions, where iodipamide ethyl ester is produced through reactions with alcohols and acids .
Iodipamide has a complex molecular structure characterized by the following details:
The structure consists of multiple iodine atoms that provide its radiopaque properties, allowing it to effectively block X-rays. The presence of various functional groups contributes to its solubility and interaction with biological tissues .
Iodipamide participates in several chemical reactions relevant to its function as a contrast agent:
The mechanism of action of iodipamide involves its ability to absorb X-rays due to the high atomic number of iodine. This property allows it to create a contrast between tissues that contain iodine and those that do not:
Iodipamide exhibits several notable physical and chemical properties:
Iodipamide serves several important roles in clinical settings:
The development of hepatobiliary contrast agents began in the 1920s with rose bengal, a halogenated fluorescein dye first used for liver function testing. Radiolabeled with iodine-131 in 1955, it enabled external gamma-ray monitoring of biliary pathways but suffered from poor imaging characteristics and limited clinical utility in jaundiced patients [5]. The quest for improved agents led to the introduction of iodinated organic compounds in the mid-20th century. Early ionic agents like sodium iodipamide (approved in 1955) offered enhanced radio-opacity due to their high iodine content (≈64% by weight), enabling direct visualization of the biliary tree [1] [7]. This era was marked by a transition from orally administered cholangiographic agents to intravenous formulations capable of achieving higher biliary concentrations necessary for diagnostic X-ray imaging.
Table 1: Evolution of Hepatobiliary Contrast Media
Era | Agents | Administration Route | Key Limitations |
---|---|---|---|
1920s-1950s | Rose bengal (I-131) | Intravenous | Poor image resolution; rapid hepatic clearance |
1955-1980s | Iodipamide | Intravenous | Nephrotoxicity; choleretic effects |
1980s-Present | 99mTc-iminodiacetic acid derivatives (e.g., mebrofenin) | Intravenous | Limited anatomical detail (scintigraphy only) |
Iodipamide (chemical name: 3,3'-(adipoyldiimino)bis(2,4,6-triiodobenzoic acid) was developed explicitly for intravenous cholangiography. Its unique hexanedioic acid backbone linked two tri-iodinated benzoic acid rings, creating a molecule with exceptional X-ray attenuation properties. Following IV injection, iodipamide was rapidly taken up by hepatocytes and excreted unchanged into bile, achieving concentrations sufficient for gallbladder and bile duct imaging within 10–15 minutes [1] [4]. Marketed under trade names like Biligrafin and Cholografin, it became the cornerstone for diagnosing:
Iodipamide’s ionic structure (carrying two negative charges per molecule in solution) contributed to its dose-limiting toxicity. Studies confirmed its cytotoxic effects on renal tubules via apoptosis and calcium homeostasis disruption, with an acute LD50 of 1200 mg/kg in dogs [1]. This toxicity profile, coupled with its potent choleretic effect (inducing 22 ml bile flow/mmol excreted—3× greater than bile salts), sometimes precipitated abdominal pain [4]. These limitations catalyzed research into non-ionic agents with lower osmolality. By the 1980s, agents like iotroxamide and gadobenate dimeglumine (Gd-BOPTA) offered improved safety, leading to iodipamide’s eventual withdrawal from clinical use. Its legacy lies in proving the diagnostic value of hepatocyte-targeted contrast media, paving the way for modern MRI hepatobiliary agents [1] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4